Cyclobutanemethanol, 3-methyl-, 1-(4-methylbenzenesulfonate) Cyclobutanemethanol, 3-methyl-, 1-(4-methylbenzenesulfonate)
Brand Name: Vulcanchem
CAS No.: 101268-23-9
VCID: VC16383267
InChI: InChI=1S/C13H18O3S/c1-10-3-5-13(6-4-10)17(14,15)16-9-12-7-11(2)8-12/h3-6,11-12H,7-9H2,1-2H3
SMILES:
Molecular Formula: C13H18O3S
Molecular Weight: 254.35 g/mol

Cyclobutanemethanol, 3-methyl-, 1-(4-methylbenzenesulfonate)

CAS No.: 101268-23-9

Cat. No.: VC16383267

Molecular Formula: C13H18O3S

Molecular Weight: 254.35 g/mol

* For research use only. Not for human or veterinary use.

Cyclobutanemethanol, 3-methyl-, 1-(4-methylbenzenesulfonate) - 101268-23-9

Specification

CAS No. 101268-23-9
Molecular Formula C13H18O3S
Molecular Weight 254.35 g/mol
IUPAC Name (3-methylcyclobutyl)methyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C13H18O3S/c1-10-3-5-13(6-4-10)17(14,15)16-9-12-7-11(2)8-12/h3-6,11-12H,7-9H2,1-2H3
Standard InChI Key JJRMDSSKNYDUAY-UHFFFAOYSA-N
Canonical SMILES CC1CC(C1)COS(=O)(=O)C2=CC=C(C=C2)C

Introduction

Synthesis Methods

Tosylation of 3-Methylcyclobutanemethanol

The most direct synthesis involves reacting 3-methylcyclobutanemethanol with 4-methylbenzenesulfonyl chloride (TsCl) under basic conditions. A representative procedure adapted from sulfonate ester syntheses is as follows:

  • Reagents:

    • 3-Methylcyclobutanemethanol (1.0 equiv)

    • TsCl (1.1 equiv)

    • Pyridine (1.1 equiv, as base and solvent)

    • Dichloromethane (DCM, solvent)

  • Procedure:

    • Combine 3-methylcyclobutanemethanol and TsCl in DCM at 0°C under nitrogen.

    • Add pyridine dropwise to neutralize HCl byproduct.

    • Warm to room temperature and stir for 4–6 hours.

    • Quench with aqueous ammonium chloride, extract with DCM, and purify via silica gel chromatography.

This method yields the target compound as a colorless liquid or low-melting solid, depending on purification conditions .

Alternative Routes

  • Nucleophilic Displacement: Pre-formed sulfonate salts (e.g., sodium tosylate) may react with 3-methylcyclobutanemethanol derivatives under phase-transfer conditions.

  • Enzymatic Tosylation: Emerging biotechnological approaches use lipases or esterases to catalyze sulfonate ester formation, though scalability remains a challenge.

Chemical Reactivity and Functionalization

The tosyl group’s electron-withdrawing nature and leaving-group ability dominate the compound’s reactivity:

Nucleophilic Substitution

The sulfonate ester undergoes SN2 reactions with nucleophiles (e.g., amines, alkoxides):

R-OTS+NuR-Nu+TSO\text{R-OTS} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{TSO}^-

This reactivity is exploited in pharmaceutical synthesis to install functional groups at the cyclobutane position .

Elimination Reactions

Under basic conditions, elimination may occur, forming cyclobutene derivatives:

R-OTSBaseCyclobutene+TSO+H2O\text{R-OTS} \xrightarrow{\text{Base}} \text{Cyclobutene} + \text{TSO}^- + \text{H}_2\text{O}

This pathway is minimized by using mild bases (e.g., K₂CO₃) and low temperatures .

Stability Considerations

  • Thermal Stability: Decomposes above 250°C, releasing sulfur oxides.

  • Hydrolytic Stability: Susceptible to hydrolysis in aqueous acidic or basic media, regenerating the parent alcohol.

Applications in Pharmaceutical and Materials Chemistry

Prodrug Development

The tosyl group facilitates prodrug design by masking hydroxyl functionalities. For example, antiviral agents incorporating cyclobutane sulfonates show enhanced bioavailability compared to parent alcohols .

Polymer Chemistry

As a crosslinking agent, the compound’s bifunctional reactivity (via cyclobutane ring-opening) enables the synthesis of high-performance thermosetting resins.

Catalysis

Transition-metal complexes incorporating sulfonate ligands derived from this compound exhibit improved solubility in nonpolar media, enhancing catalytic efficiency in hydrocarbon transformations .

Comparative Analysis with Structural Analogs

CompoundKey Structural FeaturesReactivity Differences
Cyclobutylmethyl tosylateUnsubstituted cyclobutane ringLower steric hindrance, faster SN2 reactions
(3-Hydroxycyclobutyl)methyl tosylateAdditional hydroxyl group at C3Enhanced hydrogen-bonding capacity
Cyclopentanemethanol tosylateFive-membered ringReduced ring strain, slower elimination

The 3-methyl substituent in the target compound balances steric effects and ring strain, optimizing it for reactions requiring moderate nucleophilic attack rates .

Future Research Directions

  • Mechanistic Studies: Elucidate the impact of cyclobutane ring strain on sulfonate ester hydrolysis kinetics.

  • Biological Screening: Evaluate antimicrobial and anticancer activity given the prevalence of sulfonates in bioactive molecules .

  • Green Chemistry: Develop solvent-free tosylation methods using microwave irradiation or ball milling.

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